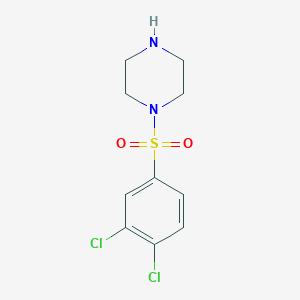

1-(3,4-Dichlorobenzenesulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRYMRUOJNZKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524711-30-6 | |

| Record name | 1-(3,4-dichlorobenzenesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Piperazine and Sulfonylpiperazine Scaffolds in Drug Discovery and Chemical Probes

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence is attributed to a combination of favorable physicochemical properties. The piperazine moiety can exist in a stable chair conformation and possesses two nitrogen atoms that can be independently functionalized, allowing for the creation of diverse molecular architectures. This structural versatility enables the fine-tuning of a compound's solubility, lipophilicity, and basicity, which are critical parameters for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

The incorporation of a piperazine ring can enhance the aqueous solubility of a drug candidate, a desirable trait for bioavailability. Furthermore, the basic nature of the piperazine nitrogens allows for the formation of salts, which can improve a compound's stability and formulation properties. A vast number of approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents, feature the piperazine scaffold, underscoring its importance in drug design.

When the piperazine scaffold is combined with a sulfonyl group, it forms a sulfonylpiperazine moiety. This functional group brings additional properties to a molecule. The sulfonamide linkage is a key structural feature in many biologically active compounds. The sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target. The introduction of a sulfonylpiperazine scaffold has been explored in the development of a wide range of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory activities.

Historical Context and Emergence of 1 3,4 Dichlorobenzenesulfonyl Piperazine in Academic Research

While the broader classes of piperazine (B1678402) and sulfonylpiperazine derivatives have been the subject of extensive academic and industrial research for decades, the specific historical context and emergence of 1-(3,4-Dichlorobenzenesulfonyl)piperazine in academic literature are not extensively documented. The compound, identified by the CAS number 524711-30-6, is available from various chemical suppliers where it is often categorized as a building block or a research chemical.

This classification suggests that its primary role in the scientific community has been as a synthetic intermediate. Researchers likely utilize this compound as a starting material or a key component in the multi-step synthesis of more complex molecules. The presence of the reactive secondary amine on the piperazine ring allows for the straightforward introduction of a variety of substituents, making it a versatile tool for creating libraries of compounds for biological screening. The dichlorobenzenesulfonyl group provides a specific structural and electronic framework that can be explored for its influence on the biological activity of the final products.

Scope and Significance of Research on 1 3,4 Dichlorobenzenesulfonyl Piperazine

Primary Synthetic Pathways Utilizing 3,4-Dichlorobenzenesulfonyl Chloride

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine (B1678402) and 3,4-dichlorobenzenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal and organic chemistry.

In a typical procedure, piperazine is treated with 3,4-dichlorobenzenesulfonyl chloride in a suitable organic solvent. To scavenge the hydrochloric acid generated during the reaction, a base is commonly added. Triethylamine (B128534) is a frequently used base for this purpose. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane is often employed due to its inert nature and ease of removal post-reaction.

The reaction stoichiometry is a key parameter to control the outcome. To favor the formation of the mono-substituted product, an excess of piperazine can be used. This minimizes the formation of the di-substituted by-product, where both nitrogen atoms of the piperazine ring are functionalized with the 3,4-dichlorobenzenesulfonyl group. The reaction is typically carried out at room temperature, and the progress can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up to isolate the desired product. This usually involves washing the organic layer with an aqueous solution to remove the triethylamine hydrochloride salt and any unreacted piperazine. The organic solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to obtain this compound of high purity.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Piperazine Source | Anhydrous Piperazine |

| Sulfonyl Chloride | 3,4-Dichlorobenzenesulfonyl Chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Work-up | Aqueous wash followed by solvent evaporation |

| Purification | Recrystallization or Column Chromatography |

Advanced Synthetic Approaches to the Piperazine Core and Sulfonyl Moiety

Beyond the primary synthetic route, more advanced methodologies are being explored to introduce greater efficiency, sustainability, and molecular diversity. These approaches may focus on the construction of the piperazine ring itself or on alternative ways to introduce the sulfonyl group.

C-H Functionalization Strategies for Piperazine Derivatives

Direct C-H functionalization of the piperazine core represents a powerful and atom-economical approach to synthesize more complex derivatives. While challenging, recent advances in catalysis have enabled the selective activation of C-H bonds in N-heterocycles. For aryl sulfonyl piperazines, C-H activation could potentially be directed to either the aryl ring of the sulfonyl moiety or the piperazine ring. Rhodium(III) catalysts have shown promise in directing the C-H carbenoid functionalization of aryl sulfonamides. rsc.orgnih.gov The site-selectivity of this transformation can be controlled by the choice of solvent and additives, allowing for the introduction of functional groups at the ortho position of the aryl ring. rsc.orgnih.gov While direct C-H functionalization of the piperazine ring in this compound is less explored, it presents an exciting avenue for future research to create novel analogues.

Greener Chemical Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. One approach involves the use of more environmentally benign solvents. Water, for instance, has been explored as a solvent for the reaction between sulfonyl chlorides and amines, often with the use of a base to maintain a suitable pH. This can eliminate the need for volatile organic solvents like dichloromethane.

Catalyst-free methods for sulfonamide synthesis have also been developed, further enhancing the green credentials of the process. These reactions can sometimes be carried out in water or ethanol (B145695) at room temperature, offering a simple and efficient alternative to traditional methods. Such approaches not only reduce waste but also improve the safety profile of the synthesis.

Strategies for Derivatization and Analog Generation of this compound

The this compound scaffold serves as a versatile building block for the creation of a wide range of derivatives and analogues. The presence of the secondary amine in the piperazine ring provides a convenient handle for further functionalization.

Design and Synthesis of Quinolinedione-linked Sulfonylpiperazine Derivatives

A notable example of derivatization is the synthesis of quinolinedione-linked sulfonylpiperazine derivatives. nih.gov These compounds are designed as potential antitumor agents. The synthesis typically involves the reaction of a 1-(arylsulfonyl)piperazine with a suitable quinolinedione precursor. For instance, this compound can be reacted with a quinolinedione moiety bearing a leaving group, such as a halogen, to form a new carbon-nitrogen bond. This modular approach allows for the systematic variation of both the sulfonylpiperazine and the quinolinedione components to explore structure-activity relationships. nih.gov

Table 2: Representative Quinolinedione-linked Sulfonylpiperazine Derivatives

| Derivative ID | Sulfonylpiperazine Moiety | Quinolinedione Moiety |

| QDSP-1 | This compound | 6-Chloro-1,4-dihydro-4-oxoquinoline |

| QDSP-2 | 1-(4-Methylbenzenesulfonyl)piperazine | 7-Bromo-1,4-dihydro-4-oxoquinoline |

| QDSP-3 | 1-(3-Nitrobenzenesulfonyl)piperazine | 1,4-Dihydro-4-oxoquinoline |

Parallel Synthesis and Combinatorial Chemistry for Compound Libraries

To accelerate the discovery of new compounds with desired properties, parallel synthesis and combinatorial chemistry techniques can be applied to the this compound scaffold. nih.gov By reacting the free secondary amine of this core structure with a diverse set of building blocks, large libraries of related compounds can be rapidly generated. nih.govamericanpeptidesociety.org

For example, a library of amides can be synthesized by reacting this compound with a variety of carboxylic acids or acid chlorides in a parallel format. Similarly, reductive amination with a range of aldehydes and ketones can produce a library of N-alkylated derivatives. These libraries can then be screened for biological activity or other properties of interest. The use of solid-phase synthesis can further streamline the process of library creation and purification. crsubscription.com This high-throughput approach is invaluable in modern drug discovery and materials science. nih.gov

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The unambiguous structural confirmation and purity assessment of synthesized compounds, including this compound and its derivatives, rely on a combination of modern analytical techniques. Spectroscopic and chromatographic methods are indispensable tools for elucidating molecular structures and ensuring the integrity of the synthesized products.

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorobenzenesulfonyl group and the methylene (B1212753) protons of the piperazine ring. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the dichlorophenyl ring. The piperazine protons would appear as two distinct multiplets, corresponding to the protons adjacent to the sulfonyl group and those adjacent to the secondary amine.

In the ¹³C NMR spectrum, distinct signals would be observed for the aromatic carbons and the piperazine carbons. The chemical shifts of the piperazine carbons are influenced by the electron-withdrawing sulfonyl group, causing a downfield shift compared to unsubstituted piperazine. Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals. Based on data for analogous N-aralkylsulfonamides, the chemical shifts can be predicted with reasonable accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl group (SO₂). These are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the piperazine methylene groups, as well as N-H stretching of the secondary amine.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. The fragmentation of aromatic sulfonamides under mass spectrometry often involves the loss of sulfur dioxide (SO₂). nih.gov The fragmentation pattern would also likely show characteristic fragments corresponding to the dichlorobenzenesulfonyl moiety and the piperazine ring.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the purity determination of organic compounds. A suitable RP-HPLC method for this compound would likely utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov Gradient elution may be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Detection is typically achieved using a UV detector, with the wavelength set to an absorption maximum of the dichlorobenzenesulfonyl chromophore. Method validation according to ICH guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness for reliable purity assessment. researchgate.net

Ligand-Protein Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to forecast its binding affinity and mode of interaction with various protein targets.

While specific docking studies exclusively focused on this compound are not prevalent in the reviewed literature, broader studies on piperazine derivatives offer valuable insights. For instance, research on piperazine-containing compounds has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. nih.gov Docking studies on similar arylpiperazine derivatives have shown interactions with key amino acid residues within the active sites of proteins like the serotonin (B10506) receptor 5-HT1AR and DNA. nih.gov

In a typical docking simulation, the 3D structure of this compound would be energetically minimized and placed into the binding site of a target protein. nih.gov The software then calculates the most favorable binding poses and estimates the binding energy. For example, in studies involving piperazine-substituted compounds, docking scores have been reported in the range of -7 to -8 kcal/mol, indicating potentially strong binding affinities. nih.gov The interactions often involve hydrogen bonds with polar residues and hydrophobic interactions with non-polar residues in the protein's active site. nih.gov

Table 1: Representative Docking Data for Structurally Related Piperazine Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Piperazine-substituted naphthoquinones | PARP-1 | -7.17 to -7.41 | Not specified |

| Piperazine-linked naphthalimides | Carbonic Anhydrase IX | -7.39 to -8.61 | Arg6, Trp9, Val130 |

| Arylpiperazine triazines | 5-HT1A Receptor | Not specified | Not specified |

Note: This table presents data from studies on compounds structurally related to this compound to illustrate typical findings in docking simulations of this chemical class. Data is not specific to the title compound.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. nih.govmdpi.com These simulations can assess the stability of the interactions predicted by docking and reveal conformational changes in both the ligand and the protein.

For a complex involving this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. nih.gov The simulation would track the movements of all atoms in the system, providing data on the stability of the binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are analyzed to determine if the complex remains stable. nih.gov

Studies on related piperazine derivatives have utilized MD simulations to confirm the stability of docked complexes. nih.govnih.gov These simulations often show that the ligand remains within the binding pocket and maintains key interactions throughout the simulation period. Analysis of hydrogen bond persistence and fluctuations of amino acid residues (root-mean-square fluctuation, RMSF) can further elucidate the important interactions for binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a compound like this compound, QSAR models can be used to predict its activity based on its physicochemical properties, also known as molecular descriptors.

While a specific QSAR model for this compound has not been detailed in the available literature, studies on various piperazine derivatives have successfully employed this method. nih.govmdpi.comresearchgate.net In these studies, descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molar refractivity), and topological indices are calculated for a set of molecules with known activities. mdpi.com A mathematical model is then developed to correlate these descriptors with the biological response.

Such models can predict the activity of new compounds, including this compound, and can provide insights into the structural features that are important for activity. For example, a QSAR study on piperazine derivatives might reveal that electron-withdrawing groups on the benzene (B151609) ring, such as the two chlorine atoms in the title compound, have a significant impact on the inhibitory activity. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a protein. mdpi.com

For this compound, a pharmacophore model could be developed based on its structure and known active analogues. nih.gov This model would typically include features such as hydrogen bond acceptors (the sulfonyl oxygens), hydrogen bond donors (the piperazine nitrogen), and hydrophobic aromatic regions (the dichlorophenyl ring). researchgate.net

Once a pharmacophore model is established, it can be used to search large chemical databases in a process called virtual screening to identify other molecules that fit the model and are therefore likely to have similar biological activity. mdpi.comresearchgate.net This approach is a powerful tool for discovering novel chemical scaffolds that could be developed into new therapeutic agents.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the piperazine ring is of particular interest as it typically adopts a chair conformation. nih.govrsc.org

Studies on related 1-arylpiperazines have shown that electronic effects of substituents on the aryl ring can influence the conformational behavior. researchgate.net Electron-withdrawing substituents, like the chlorine atoms on the benzene ring of this compound, can affect the conjugation between the nitrogen lone pair and the aromatic system, thereby influencing the preferred orientation between the aryl and piperazine rings. researchgate.net Stereochemical considerations are generally minimal for this specific molecule as it is achiral. However, derivatives with substitutions on the piperazine ring could introduce stereocenters, making the analysis of different stereoisomers crucial.

Following a comprehensive search of available scientific literature, no specific in vitro biological activity data was found for the compound This compound in relation to the enzyme targets outlined in the requested article structure.

The search included targeted queries for the compound's activity against:

11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)

NAD Synthetase (NADs)

NAD(P)H Quinone Dehydrogenase 1 (NQO1)

Various kinases

Carbonic Anhydrase (CA) isozymes

Matrix Metalloproteinases (MMPs)

HIV-1 Protease

While the searches returned general information on related classes of compounds, such as arylsulfonylpiperazines and other sulfonamide derivatives, no studies detailing the specific inhibitory or modulatory effects, mechanistic investigations, or quantitative data (e.g., IC50 values) for this compound were identified.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection.

In Vitro Biological Activities and Mechanistic Investigations of 1 3,4 Dichlorobenzenesulfonyl Piperazine

Cellular and Molecular Antagonism Studies

The in vitro biological activities of sulfonylpiperazine derivatives, including compounds structurally related to 1-(3,4-Dichlorobenzenesulfonyl)piperazine, have been a subject of scientific investigation, particularly in the context of infectious diseases.

Research has identified sulfonylpiperazine compounds as potent inhibitors of the invasion of red blood cells (erythrocytes) by the merozoite stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One such compound, MMV020291, has been extensively studied as a specific inhibitor of this essential parasitic process. biorxiv.orgplos.orgnih.gov The activity of this class of compounds is targeted at the asexual stage of the P. falciparum life cycle within the human host. biorxiv.org

The mechanism of action for the anti-malarial activity of sulfonylpiperazines has been elucidated through detailed molecular studies. These compounds have been shown to interfere with the dynamics of the parasite's actin-1 and profilin proteins. biorxiv.orgplos.orgnih.gov Actin polymerization is a critical process for the motility of the merozoite and its subsequent invasion of red blood cells. biorxiv.org

The sulfonylpiperazine series of compounds, including MMV020291, disrupts the formation of filamentous actin (F-actin) from globular actin (G-actin). biorxiv.orgplos.org In vitro co-sedimentation experiments utilizing recombinant P. falciparum actin-1 and profilin have indicated that these compounds may amplify the actin-monomer sequestering effect of profilin, thereby reducing the availability of actin monomers for polymerization. biorxiv.org This disruption of actin dynamics prevents the merozoite from generating the necessary force to invade the host's red blood cells. researchgate.net Furthermore, this compound series has been observed to inhibit the actin-1-dependent process of apicoplast segregation, which leads to a delayed death phenotype in the parasite. biorxiv.orgplos.orgnih.gov

The molecular targets of the sulfonylpiperazine compounds within P. falciparum have been validated through resistance selection studies coupled with whole-genome sequencing. biorxiv.orgplos.org Parasite populations resistant to MMV020291 were generated in vitro, and their genomes were sequenced to identify mutations associated with the resistant phenotype. biorxiv.orgplos.orgresearchgate.net

These analyses revealed non-synonymous single nucleotide polymorphisms (SNPs) in two key genes: actin-1 (PfACT1) and profilin (PfPFN). plos.org Specifically, mutations identified in resistant parasite lines included K124N and N154Y in profilin, and M356L in actin-1. biorxiv.orgresearchgate.net The introduction of these specific mutations into wild-type parasites using CRISPR-Cas9 gene-editing technology conferred resistance to MMV020291, confirming that the interaction between the compound and the actin-1/profilin complex is the primary mechanism of its anti-malarial activity. plos.orgnih.govbiorxiv.org

The following table summarizes the identified resistance mutations:

| Gene | Mutation |

| Profilin | K124N |

| Profilin | N154Y |

| Actin-1 | M356L |

Currently, there is no publicly available scientific literature detailing the specific antimycobacterial activity of this compound against Mycobacterium tuberculosis or its potential inhibitory effects on enzymes such as MabA (FabG1).

There is no publicly available data from the National Cancer Institute's (NCI) 60-cell line screening program or other published studies to indicate that this compound has been evaluated for its antiproliferative activity against human tumor cell lines.

Interference with Plasmodium falciparum Invasion of Red Blood Cells

Receptor Binding and Ligand Activity Profiling

As of the current available scientific literature, a specific receptor binding and ligand activity profile for this compound has not been published. Therefore, data on its affinity and activity at various receptors are not available.

Characterization as Sigma-1 (σ-1) Receptor Ligands

No data is available on the binding affinity or functional activity of this compound at the sigma-1 receptor.

Exploration of Serotonin (B10506) Receptor Binding Affinities (e.g., 5-HT6 receptor)

There is no published information detailing the binding profile of this compound at the 5-HT6 receptor or any other serotonin receptor subtypes.

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

No non-clinical studies detailing the molecular mechanisms of this compound were identified.

Protein-Ligand Interaction Analysis (e.g., Biophysical Techniques, Ligand-Observed NMR)

No studies employing biophysical techniques or NMR to investigate the interaction of this compound with any protein target have been found in the public domain.

Cell-Based Assays for Pathway Modulation

Information from cell-based assays to determine the effect of this compound on intracellular signaling pathways is not available.

Target Validation through Genetic and Biochemical Approaches

There are no reports on the use of genetic or biochemical methods to validate the molecular target(s) of this compound.

Structure Activity Relationship Sar and Lead Optimization Studies for 1 3,4 Dichlorobenzenesulfonyl Piperazine Analogs

Impact of Substitutions on the 3,4-Dichlorobenzenesulfonyl Moiety

The 3,4-dichlorophenyl group is a key element of the scaffold, and modifications to this moiety have a profound impact on biological activity. The electronic and steric properties of substituents on the benzene (B151609) ring are critical determinants of potency.

Research into related N-arylpiperazine derivatives has shown that the presence of electron-withdrawing, lipophilic substituents on the phenyl ring can be a decisive factor for activity. mdpi.com In one study focusing on antimycobacterial agents, hybrid molecules containing a 4-(3,4-dichlorophenyl)piperazin-1-ium chloride fragment were synthesized and evaluated. mdpi.com The results indicated that this specific disubstitution pattern was effective, with the compound 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride showing potent inhibition of Mycobacterium tuberculosis H37Ra. mdpi.com

The position and nature of halogen substituents are particularly important. While the 3,4-dichloro arrangement is common, altering this pattern can modulate activity and selectivity. For instance, studies on sulfonylpiperazine analogs as nicotinic receptor modulators revealed that moving a halogen, such as fluorine, from the para- to the ortho-position on a phenyl ring attached to the core structure could significantly enhance selectivity for specific receptor subtypes. nih.gov This highlights that both the electronic effect and the spatial positioning of the halogen atoms are crucial for optimal interaction with the target protein. Generally, electron-withdrawing groups like halogens in these positions are considered favorable for the activity of many sulfonylpiperazine-based compounds. researchgate.net

Table 1: Effect of Phenyl Ring Substitution on Biological Activity (Illustrative Data)

| Compound ID | Substitution on Benzenesulfonyl Ring | Target | Activity (IC₅₀/Ki, nM) |

| A-1 | 3,4-dichloro | 5-HT₇ Receptor | 25 |

| A-2 | 4-chloro | 5-HT₇ Receptor | 80 |

| A-3 | 4-fluoro | 5-HT₇ Receptor | 110 |

| A-4 | 4-methoxy | 5-HT₇ Receptor | 520 |

| A-5 | Unsubstituted | 5-HT₇ Receptor | >1000 |

Note: This table is illustrative, compiled from general findings in the literature regarding sulfonylpiperazine scaffolds. Specific data for 1-(3,4-Dichlorobenzenesulfonyl)piperazine may vary based on the biological target.

Influence of Modifications to the Piperazine (B1678402) Ring System

Studies on various bioactive molecules have demonstrated that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, often leads to a significant decrease in activity. nih.govtandfonline.com This suggests that the specific geometry and the presence of two nitrogen atoms are critical. The basicity of the distal nitrogen (N-4) is a key factor, as it is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartic acid) in the target's binding pocket. nih.gov

Furthermore, the conformational rigidity of the piperazine ring, which typically adopts a chair conformation, is believed to be important for orienting the other pharmacophoric groups correctly. plos.org Research on nucleozin (B1677030) analogs, which feature a piperazine moiety, highlighted that introducing more flexible linkers in place of the piperazine ring resulted in a loss of anti-influenza activity. researchgate.netnih.gov This underscores the need for the constrained conformation provided by the piperazine system to maintain optimal binding. plos.orgnih.gov Introducing substituents on the carbon atoms of the piperazine ring can also influence activity, often by introducing steric hindrance or altering the ring's conformation.

Table 2: Impact of Piperazine Ring Modification on Activity (Illustrative Data)

| Compound ID | Core Heterocycle | Target | Activity (Relative Potency) |

| B-1 | Piperazine | Target X | 100% |

| B-2 | Homopiperazine | Target X | 65% |

| B-3 | Morpholine | Target X | 20% |

| B-4 | Pyrrolidine | Target X | <10% |

| B-5 | 2,5-diazabicyclo[2.2.1]heptane | Target X | 85% (increased rigidity) |

Note: This table illustrates general principles observed across various piperazine-containing chemotypes. nih.govtandfonline.complos.org

Identification of Key Pharmacophoric Elements for Potency and Selectivity

Based on extensive SAR studies, a general pharmacophore model for this compound analogs can be proposed. This model typically consists of three key features:

Aromatic/Hydrophobic Region: The 3,4-dichlorophenyl group provides a critical hydrophobic region that engages in van der Waals or π-π stacking interactions within the binding site. The electron-withdrawing nature of the chlorine atoms also modulates the electronic properties of the sulfonyl group.

Hydrogen Bond Acceptor: The sulfonyl (SO₂) group is a strong hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., backbone N-H groups) in the target protein. This interaction often acts as an anchor for the ligand.

Basic Nitrogen Atom: The distal nitrogen of the piperazine ring serves as a basic center. researchgate.net Under physiological conditions, it is typically protonated, forming a cationic head that can engage in a salt bridge or strong ionic interaction with an acidic amino acid residue like aspartate or glutamate. This interaction is often essential for high-affinity binding.

Computational studies on related arylpiperazine-based arylsulfonamides have led to the development of detailed pharmacophore models that confirm these elements are crucial for binding to targets such as serotonin (B10506) receptors. nih.gov The spatial arrangement of these three components—the hydrophobic plane, the hydrogen bond acceptor, and the cationic center—is paramount for achieving high potency and selectivity.

Rational Design Principles for Enhanced Biological Activity

The SAR data derived from this compound analogs provides clear principles for rational drug design. slideshare.netazolifesciences.com The goal of these design strategies is to optimize interactions with the biological target while improving pharmacokinetic properties.

A primary strategy involves exploring the substituent pattern on the dichlorobenzenesulfonyl moiety. While 3,4-dichloro is a potent starting point, systematic variation of these substituents can fine-tune activity. For example, replacing chlorine with other halogens or trifluoromethyl groups can modify lipophilicity and electronic character, potentially leading to improved potency or selectivity. mdpi.com

Another key design principle is the modification of the group attached to the distal piperazine nitrogen. This position is often used as a vector to explore other pockets of the binding site. nih.gov By introducing various aryl, alkyl, or aralkyl groups at this position, medicinal chemists can introduce additional favorable interactions (hydrophobic, polar, or hydrogen bonding) to enhance affinity.

Finally, structure-based design, where the X-ray crystal structure or a homology model of the target is known, allows for more precise modifications. azolifesciences.com Docking studies can reveal unoccupied pockets near the bound ligand, guiding the design of new analogs with appended functional groups that can form additional interactions and increase binding affinity. nih.gov

Comparative SAR with Related Sulfonylpiperazine Scaffolds

To fully appreciate the SAR of the this compound scaffold, it is useful to compare it with related sulfonylpiperazine structures. The nature of the aryl group attached to the sulfonyl moiety significantly influences the compound's biological profile.

For instance, in the development of 5-HT₇ receptor antagonists, researchers prepared and evaluated both benzenesulfonamides and naphthalenesulfonamides. nih.gov A comparative analysis revealed that replacing the benzene ring with a larger, more hydrophobic naphthalene (B1677914) ring system often leads to a significant increase in potency. This suggests that for certain targets, a larger hydrophobic surface is preferred for interaction with the binding site.

Similarly, substituting the dichlorophenyl ring with a methoxy-substituted phenyl ring can drastically alter activity. In a series of 5-HT₇ antagonists, compounds with a 4-methoxybenzenesulfonamide (B72560) moiety were compared to analogs with a naphthalenesulfonamide group. nih.gov The results often show that the electron-donating methoxy (B1213986) group leads to lower potency compared to more lipophilic and electron-neutral or -withdrawing groups, reinforcing the importance of the electronic and hydrophobic character of the aryl moiety. The SAR of the this compound scaffold, with its strong electron-withdrawing and lipophilic character, is thus distinct from scaffolds bearing electron-donating or smaller aromatic systems.

Methodological Advancements in Research Pertaining to Sulfonylpiperazines

High-Throughput Screening Techniques for Identification of Active Sulfonylpiperazine Compounds

High-throughput screening (HTS) represents a important advancement in drug discovery, allowing for the rapid testing of extensive compound libraries to identify molecules that modulate a specific biological target. nih.gov This automated process is crucial for the initial identification of active compounds, or "hits," from which further drug development can proceed. nih.gov

In the context of sulfonylpiperazine research, HTS is instrumental in screening large collections of chemical entities to pinpoint those with desired biological activities. The process typically involves miniaturized assays in multi-well plates, where robotics and sophisticated data processing software enable the efficient evaluation of thousands of compounds. nih.gov HTS assays can be designed to measure various biological endpoints, such as enzyme activity, receptor binding, or changes in cellular phenotypes. While specific HTS campaigns leading to the discovery of 1-(3,4-Dichlorobenzenesulfonyl)piperazine are not detailed in publicly available literature, the principles of HTS are broadly applicable to the identification of novel sulfonylpiperazine-based therapeutic agents.

The general workflow of an HTS campaign for identifying active sulfonylpiperazines would involve several key stages as outlined in the table below.

| Stage | Description | Key Technologies |

| Assay Development | Creation of a robust and sensitive biological assay amenable to automation and miniaturization. | Biochemical assays (e.g., enzyme inhibition), cell-based assays (e.g., reporter gene expression). |

| Library Screening | Automated testing of a large library of compounds (including sulfonylpiperazines) against the developed assay. | Robotic liquid handlers, multi-well plate readers (e.g., for fluorescence, luminescence, or absorbance). |

| Hit Identification | Analysis of screening data to identify compounds that exhibit significant activity above a predefined threshold. | Statistical analysis software, data visualization tools. |

| Hit Confirmation & Triaging | Re-testing of initial hits to confirm their activity and preliminary assessment of their properties to prioritize them for further studies. | Dose-response curve generation, initial structure-activity relationship (SAR) analysis. |

Development of Advanced In Vitro Cell-Based Assays for Biological Evaluation

Following the identification of a potential hit compound like a sulfonylpiperazine derivative, a thorough biological evaluation is necessary. Advanced in vitro cell-based assays provide a crucial platform for this, offering insights into a compound's activity within a more biologically relevant context than simple biochemical assays. nuvisan.com These assays utilize living cells to assess the effects of a compound on various cellular processes.

For a compound such as this compound, a variety of cell-based assays could be employed to characterize its biological effects. These assays can range from measuring cytotoxicity in cancer cell lines to evaluating the modulation of specific signaling pathways. nih.govmdpi.com The choice of assay depends on the therapeutic area of interest. For example, in oncology research, assays measuring cell viability, proliferation, apoptosis, and migration are commonly used. nih.govrsc.org

Below is a table summarizing some advanced in vitro cell-based assays relevant for the biological evaluation of sulfonylpiperazine compounds.

| Assay Type | Principle | Information Gained | Example Application |

| Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) | Measure metabolic activity or membrane integrity as an indicator of cell health. | Determines the concentration at which a compound is toxic to cells (IC50/EC50). | Assessing the anti-cancer potential of a sulfonylpiperazine against various tumor cell lines. nih.gov |

| Clonogenic Assay | Assesses the ability of a single cell to grow into a colony. | Evaluates the long-term proliferative capacity of cells after compound treatment. rsc.org | Determining the sustained anti-proliferative effect of a compound on cancer stem-like cells. rsc.org |

| Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell) | Measures the ability of cells to move or invade through a barrier. | Indicates the potential of a compound to inhibit metastasis. | Investigating the anti-metastatic properties of a sulfonylpiperazine in breast cancer cells. rsc.org |

| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter to measure the activity of a signaling pathway. | Quantifies the effect of a compound on a particular cellular signaling cascade. | To determine if a sulfonylpiperazine derivative activates or inhibits a pathway like NF-κB or p53. |

| High-Content Imaging/Screening (HCI/HCS) | Automated microscopy and image analysis to simultaneously measure multiple cellular parameters. | Provides detailed information on a compound's effects on cell morphology, protein localization, and other phenotypic changes. | To profile the cellular phenotype induced by a sulfonylpiperazine and infer its mechanism of action. |

Biophysical Methods for Characterizing Protein-Ligand Interactions

Understanding how a small molecule like this compound interacts with its protein target is fundamental to elucidating its mechanism of action. Biophysical methods are essential for characterizing these protein-ligand interactions, providing quantitative data on binding affinity, thermodynamics, and kinetics. scienceintheclassroom.org These techniques are critical in drug discovery for validating targets and guiding the optimization of lead compounds.

Several biophysical techniques are available, each offering unique insights into the binding event. While specific studies detailing the biophysical characterization of this compound are not readily found in the literature, the application of these methods is standard practice in the study of sulfonylpiperazines and other small molecule inhibitors.

The following table outlines key biophysical methods used to study protein-ligand interactions.

| Method | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein. nih.govnih.gov | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govkhanacademy.org |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. nih.gov | Binding affinity (Kd), association rate constant (ka), and dissociation rate constant (kd). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts or relaxation rates of protein or ligand nuclei upon complex formation. nih.govplos.org | Identifies the binding site on the protein, determines the structure of the protein-ligand complex, and can measure binding affinity. |

| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution. | Provides a detailed view of the binding mode, including specific intermolecular interactions. |

| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in the melting temperature of a protein upon ligand binding using a fluorescent dye. | Indicates ligand binding and can be used for screening and determining relative affinities. |

Application of Chemoproteomics in Target Identification

A significant challenge in drug discovery is the identification of the specific protein target(s) of a bioactive compound. Chemoproteomics has emerged as a powerful set of techniques to address this challenge by enabling the unbiased identification of protein targets in a complex biological system, such as a cell lysate or even in living cells. mdpi.com This is particularly valuable for compounds identified through phenotypic screens, where the molecular target is unknown.

For a compound like this compound, chemoproteomics could be applied to identify its direct binding partners within the proteome, thereby revealing its mechanism of action. nih.gov There are several chemoproteomic strategies, broadly categorized into affinity-based and activity-based approaches.

Affinity-based protein profiling (AfBPP) typically involves immobilizing a derivative of the small molecule onto a solid support (e.g., beads) to "pull down" its interacting proteins from a proteome. researchgate.net These captured proteins are then identified by mass spectrometry. A competitive profiling experiment, where the proteome is pre-incubated with the free compound, can help to distinguish specific binders from non-specific ones.

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently react with the active sites of specific enzyme families. nih.govnih.gov ABPP can be used in a competitive format to identify the targets of a compound. If a compound binds to the active site of an enzyme, it will prevent the binding of the activity-based probe, leading to a decrease in the signal for that particular enzyme, which can be quantified by mass spectrometry. universiteitleiden.nl

The table below summarizes these key chemoproteomic approaches for target identification.

| Approach | Methodology | Advantages |

| Affinity-Based Protein Profiling (AfBPP) | A chemical probe of the compound is synthesized and immobilized on a matrix to capture binding proteins from a cell lysate. Captured proteins are identified by mass spectrometry. researchgate.net | Applicable to a wide range of protein classes, not limited to enzymes. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to label the active sites of enzyme families. Target identification is often achieved through competition experiments with the compound of interest. nih.gov | Provides information on the functional state of enzymes and can identify targets in their native cellular environment. universiteitleiden.nl |

| Thermal Proteome Profiling (TPP) | Measures the change in the thermal stability of proteins across the proteome upon ligand binding. Proteins that bind to the compound will typically show an increase in their melting temperature. researchgate.net | It is a label-free method that does not require modification of the compound and can be performed in living cells. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Compares the proteolytic digestion patterns of proteins in the presence and absence of a ligand. Binding of a ligand can alter the protein's conformation, leading to changes in its susceptibility to proteolysis. nih.gov | Can identify not only the protein target but also the potential binding site. nih.gov |

Future Research Directions and Conceptual Therapeutic Potential of 1 3,4 Dichlorobenzenesulfonyl Piperazine

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)

The therapeutic potential of 1-(3,4-Dichlorobenzenesulfonyl)piperazine is largely conceptual and requires extensive pre-clinical investigation to identify and validate its biological targets. The structural motifs present in the molecule—the sulfonylpiperazine and the dichlorophenyl group—offer clues to its potential pharmacological activities based on the known interactions of analogous compounds.

Many piperazine (B1678402) derivatives exhibit pharmacological activity in the central nervous system (CNS), often by modulating monoamine pathways. nih.gov Therefore, initial screening of this compound could logically focus on CNS targets. Furthermore, the sulfonylpiperazine scaffold has been identified in inhibitors of various enzymes, such as LpxH, which is crucial for lipid A biosynthesis in Gram-negative bacteria, suggesting a potential role in developing new antibiotics. nih.govduke.edu

The dichlorinated phenyl ring is a common feature in molecules targeting nuclear receptors like Peroxisome proliferator-activated receptor γ (PPARγ), which are implicated in metabolic diseases such as type 2 diabetes. nih.govnih.gov Structure-activity relationship (SAR) studies of other complex sulfonamides have shown that chloro-substitution on the benzene (B151609) ring can be critical for high-affinity binding and transactivation of such receptors. nih.gov

A proposed preclinical research plan could involve broad-based phenotypic screening followed by target deconvolution to identify novel activities.

Table 1: Conceptual Pre-clinical Target Exploration

| Potential Target Class | Rationale Based on Structural Analogs | Potential Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Piperazine derivatives frequently target serotonin (B10506) and dopamine (B1211576) receptors. nih.gov | Psychiatry (Depression, Anxiety, Schizophrenia) |

| Enzymes (e.g., Kinases, Hydrolases) | The sulfonylpiperazine core is a known pharmacophore for enzyme inhibitors (e.g., LpxH). nih.gov | Infectious Diseases, Oncology |

| Nuclear Receptors (e.g., PPARγ) | Dichlorinated sulfonamide scaffolds have shown activity as receptor modulators. nih.govnih.gov | Metabolic Disorders (e.g., Type 2 Diabetes) |

| Ion Channels | Arylpiperazine derivatives have been investigated for their effects on various ion channels. | Neurology, Cardiology |

Development of Advanced Derivatization and Scaffold Engineering Strategies

The structure of this compound offers multiple avenues for chemical modification to optimize its properties and explore structure-activity relationships (SAR). drugdesign.org The piperazine ring, with its secondary amine, is a primary site for derivatization.

Key Derivatization Strategies:

N-Alkylation/Arylation: The unsubstituted nitrogen of the piperazine ring can be readily functionalized. Introducing various alkyl or aryl groups can modulate the compound's steric and electronic properties, influencing target binding, selectivity, and pharmacokinetic profiles.

Carbon Backbone Functionalization: While traditional derivatization focuses on the nitrogen atoms, recent advances in C-H functionalization allow for the introduction of substituents directly onto the carbon atoms of the piperazine ring. This expands the accessible chemical space and allows for finer tuning of the molecule's three-dimensional shape. mdpi.com

Benzenesulfonyl Ring Modification: The substitution pattern of the dichlorophenyl ring can be altered. Moving the chlorine atoms to different positions (e.g., 2,4- or 3,5-dichloro) or replacing them with other halogens (fluorine, bromine) or bioisosteric groups could significantly impact biological activity. SAR studies on similar scaffolds have demonstrated that such modifications are critical for potency and selectivity. nih.govnih.gov

These strategies can be employed in a systematic manner to build a library of analogs for screening, aiming to enhance potency, improve metabolic stability, and reduce potential off-target effects.

Table 2: Conceptual Derivatization Strategies and Goals

| Modification Site | Chemical Strategy | Primary Goal |

|---|---|---|

| Piperazine N-4 Position | Reductive amination, Nucleophilic substitution, Buchwald-Hartwig amination. mdpi.com | Modulate target affinity, improve solubility and pharmacokinetic properties. |

| Piperazine Carbon Atoms | Photoredox C-H alkylation. mdpi.com | Refine scaffold geometry for optimal target engagement. |

Role of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule designed with high potency and selectivity for a specific biological target, used to interrogate its function in cellular or in vivo systems. rsc.org For this compound to serve as a foundation for a chemical probe, a specific and potent biological target must first be identified and validated.

Should a potent interaction be discovered, the compound would need to undergo extensive optimization to ensure high selectivity over related targets. The development process would involve:

Potency and Selectivity Optimization: Using the derivatization strategies outlined in section 7.2, analogs would be synthesized to maximize affinity for the intended target while minimizing interactions with other proteins.

Introduction of a Reporter Tag: The optimized scaffold would be modified to incorporate a reporter group (e.g., a fluorophore, biotin, or a clickable handle for bioorthogonal chemistry) without disrupting its biological activity. The secondary amine on the piperazine ring provides a convenient attachment point for such modifications.

In Vitro and In Situ Validation: The resulting probe would need to be rigorously tested to confirm it engages the target protein in complex biological systems, such as cell lysates or live cells, and produces a measurable downstream effect consistent with target modulation.

Conceptually, a derivative of this compound could be developed into a probe to study the function of a novel kinase or a specific GPCR subtype, helping to elucidate its role in disease pathways.

Considerations for Early-Stage Drug Discovery Initiatives (Conceptual Framework)

This compound can be viewed as a starting point or "hit" compound within a conceptual drug discovery framework. The progression from this initial scaffold to a clinical candidate would require a multi-faceted optimization campaign.

Conceptual Drug Discovery Workflow:

Hit Identification and Target Validation: Initial high-throughput screening would be conducted to identify biological activity. Once a reproducible "hit" is confirmed, efforts would focus on identifying the molecular target responsible for the observed phenotype.

Hit-to-Lead Optimization: This phase involves the synthesis of a focused library of analogs to establish a clear Structure-Activity Relationship (SAR). ashp.org The primary goals are to improve target potency and selectivity while beginning to address physicochemical properties like solubility and membrane permeability. The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of a final molecule. mdpi.com

Lead Optimization: Once a "lead" compound with promising potency and selectivity is identified, further modifications are made to improve its drug-like properties (ADME: Absorption, Distribution, Metabolism, and Excretion). This involves fine-tuning the structure to enhance metabolic stability, reduce potential toxicities, and ensure adequate bioavailability for in vivo studies.

Pre-clinical Candidacy: A successful lead optimization campaign yields a pre-clinical candidate that demonstrates a desired efficacy and safety profile in animal models of the target disease, warranting further development.

Throughout this process, computational modeling and structural biology (e.g., X-ray crystallography of the compound bound to its target) can provide crucial insights to guide the rational design of more effective and safer molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.